molecular formula C11H7ClOS B3150104 4-Phenylthiophene-2-carbonyl chloride CAS No. 683274-48-8

4-Phenylthiophene-2-carbonyl chloride

Cat. No.: B3150104
CAS No.: 683274-48-8
M. Wt: 222.69 g/mol
InChI Key: CHDUAUNLUOBGIH-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-carbonyl chloride (CAS 683274-48-8) is a high-value aromatic acyl chloride building block in organic synthesis and medicinal chemistry. Its structure combines a thiophene heterocycle, a phenyl substituent, and a highly reactive acid chloride functional group. This compound is primarily used as a key synthetic intermediate for the creation of amides and esters through reactions with various nucleophiles. The thiophene ring is a privileged scaffold in drug discovery, ranked 4th in the US FDA drug approval of small drug molecules over the last decade . Thiophene-based compounds show a wide spectrum of therapeutic properties, including antimicrobial , anti-inflammatory , and anticancer activities . The reactive acyl chloride group makes this compound particularly valuable for the efficient incorporation of the 4-phenylthiophene moiety into more complex molecules, facilitating the exploration of structure-activity relationships in pharmaceutical research. It is also relevant in material science, for instance, in the development of organic semiconductors . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylthiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDUAUNLUOBGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenylthiophene 2 Carbonyl Chloride and Its Precursors

Multicomponent Reactions (MCRs) for Thiophene (B33073) Core Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. uobaghdad.edu.iq Several MCRs have been successfully employed for the synthesis of thiophene derivatives.

Gewald Reaction and its Variants in Thiophene Synthesis

The Gewald reaction is a cornerstone of thiophene synthesis, providing a versatile route to highly substituted 2-aminothiophenes. pharmaguideline.comwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. pharmaguideline.com The mechanism is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. pharmaguideline.com

A notable application of this reaction for the synthesis of a precursor to the 4-phenylthiophene scaffold involves the reaction of acetophenone, an active methylene (B1212753) nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur. researchgate.netderpharmachemica.com For instance, the reaction of acetophenone, ethyl cyanoacetate, and sulfur, catalyzed by a base such as morpholine, can yield ethyl 2-amino-4-phenylthiophene-3-carboxylate. uobaghdad.edu.iqmdpi.com While this provides the 4-phenylthiophene core, the desired carboxylate group is at the 3-position, and an amino group is present at the 2-position. Conversion to 4-phenylthiophene-2-carboxylic acid would necessitate subsequent chemical transformations, including diazotization to remove the amino group and repositioning or reintroduction of the carboxylic acid functionality.

Modifications to the classical Gewald conditions have been explored to improve yields and expand the substrate scope. These include the use of microwave irradiation and various basic catalysts. wikipedia.org

Table 1: Examples of Gewald Reaction for Phenyl-Substituted Thiophenes

KetoneActive Methylene NitrileBaseProductReference
AcetophenoneEthyl CyanoacetateMorpholineEthyl 2-amino-4-phenylthiophene-3-carboxylate uobaghdad.edu.iqmdpi.com
Acetophenone DerivativesMalononitrile (B47326)Ammonium (B1175870) Acetate2-Amino-4-phenylthiophene-3-carbonitrile derivatives derpharmachemica.com

Metal-Catalyzed Multicomponent Approaches to Thiophene Derivatives

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, including thiophene rings. researchgate.net Various metals, such as palladium and copper, have been employed to catalyze multicomponent reactions leading to substituted thiophenes. researchgate.netresearchgate.net These reactions often exhibit high efficiency and selectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in modern organic synthesis. wikipedia.org While direct three-component syntheses of 4-phenylthiophene-2-carbonyl chloride are not extensively documented, palladium catalysis can be envisioned in a stepwise approach. For example, a regioselective synthesis could first establish a halogenated 4-phenylthiophene, which can then undergo palladium-catalyzed carbonylation to introduce the carbonyl group at the 2-position.

Copper-catalyzed multicomponent reactions have also emerged as a valuable strategy for synthesizing fully substituted thiophenes. organic-chemistry.org These reactions can proceed under mild conditions and tolerate a wide range of functional groups. For instance, a copper(I)-catalyzed reaction of terminal alkynes, N-sulfonyl azides, and triethylammonium (B8662869) thiolates has been developed to produce highly functionalized thiophenes. researchgate.netorganic-chemistry.org By selecting appropriate starting materials, such as phenylacetylene, this methodology could potentially be adapted for the synthesis of 4-phenylthiophene derivatives.

Catalyst-Free and Base-Catalyzed MCRs for Thiophene Scaffolds

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free and base-catalyzed multicomponent reactions for thiophene synthesis have gained attention. researchgate.net These reactions often proceed under thermal conditions or with the aid of simple, inexpensive bases like triethylamine (B128534) or potassium carbonate. uobaghdad.edu.iq

A variety of base-catalyzed MCRs have been reported for the synthesis of thiophene hybrids. uobaghdad.edu.iq For example, the reaction of cyclohexane-1,4-dione with malononitrile and benzaldehyde (B42025) analogs in the presence of a base can produce precursors for subsequent Gewald-type thiophene synthesis. uobaghdad.edu.iq

Catalyst-free approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions. researchgate.net While specific examples leading directly to this compound are scarce, the general principles of these reactions could be applied to the design of new synthetic routes.

Heterocyclization Strategies for Thiophene Ring Formation

Heterocyclization reactions, where an acyclic precursor is transformed into a cyclic compound, represent a fundamental approach to thiophene synthesis. These methods often provide excellent control over the substitution pattern of the resulting thiophene ring.

Cyclization of Functionalized Alkynes to Thiophenes

The cyclization of functionalized alkynes is a powerful and atom-economical method for the synthesis of thiophene derivatives. pharmaguideline.com This strategy typically involves an alkyne bearing a sulfur-containing nucleophile, which undergoes an intramolecular cyclization to form the thiophene ring. These reactions can be promoted by metals or bases.

For instance, PdI2 in the presence of KI can catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. By using a phenyl-substituted alkyne precursor, this method could be adapted to produce 4-phenylthiophenes. The regioselectivity of the cyclization is a key aspect of this methodology, allowing for the controlled placement of substituents on the thiophene ring.

Regioselective Synthesis of Substituted Thiophenes

Achieving a specific substitution pattern on the thiophene ring is crucial for the synthesis of target molecules like this compound. Regioselective synthetic strategies aim to control the placement of functional groups with high precision.

One approach to regioselective synthesis involves the sequential functionalization of a pre-existing thiophene ring. For example, direct lithiation of thiophene followed by reaction with an electrophile can introduce substituents at specific positions. researchgate.net A multi-step protocol starting from thiophene, involving successive lithiations and reactions with electrophiles, has been used to synthesize a tetra-substituted thiophene, demonstrating the power of this approach for controlling regiochemistry. researchgate.net

Another strategy for regioselective synthesis involves the use of specific cyclization precursors that dictate the final substitution pattern. The Fiesselmann thiophene synthesis, for example, involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives, showcasing regiocontrol in the formation of the thiophene ring. The Paal-Knorr thiophene synthesis, which utilizes 1,4-dicarbonyl compounds as precursors, also offers a degree of regiocontrol depending on the substitution of the starting dicarbonyl compound.

By carefully selecting the starting materials and reaction conditions, these regioselective methods can be powerful tools for the targeted synthesis of 4-phenylthiophene-2-carboxylic acid and its subsequent conversion to the corresponding carbonyl chloride.

Reactivity and Reaction Mechanisms of 4 Phenylthiophene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-phenylthiophene-2-carbonyl chloride. chemistrysteps.commasterorganicchemistry.com These reactions proceed through a common mechanistic framework and are key to synthesizing a variety of derivatives such as esters and amides. chemistrysteps.comsavemyexams.com The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. chemistrystudent.comsavemyexams.com

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. libretexts.orgsavemyexams.comchemguide.co.uk

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.comlibretexts.org This leads to the formation of a tetrahedral intermediate, where the pi bond of the carbonyl group breaks, and the oxygen atom acquires a negative charge. libretexts.orgchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. chemguide.co.uk The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled. libretexts.orgchemguide.co.uk A proton is then transferred from the original nucleophile to the chloride ion, regenerating the carbonyl compound with the new substituent and forming hydrogen chloride. libretexts.org

This sequence of addition followed by elimination results in the net substitution of the chloride with the incoming nucleophile. libretexts.orgchemguide.co.uk

This compound readily reacts with oxygen nucleophiles, such as alcohols and phenols, to form the corresponding esters. savemyexams.comchemistrystudent.com This reaction, known as esterification, is a classic example of nucleophilic acyl substitution. savemyexams.comsavemyexams.com

The reaction with an alcohol proceeds vigorously, where the lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. savemyexams.comsavemyexams.com The subsequent elimination of the chloride ion and a proton from the alcohol yields the ester and hydrogen chloride. savemyexams.com

NucleophileProductReaction Conditions
Alcohol (R-OH)4-Phenylthiophene-2-carboxylate esterGenerally proceeds readily, may use a base like pyridine (B92270) to neutralize HCl byproduct chemistrysteps.com
Phenol (B47542) (Ph-OH)Phenyl 4-phenylthiophene-2-carboxylateOften requires heat and a base to facilitate the reaction, as phenols are less nucleophilic than alcohols savemyexams.com
Water (H₂O)4-Phenylthiophene-2-carboxylic acidHydrolysis reaction, discussed in section 3.1.4 savemyexams.com
Carboxylate Salt (R-COO⁻)Mixed AnhydrideThe carboxylate ion is a good nucleophile that reacts with the acyl chloride. chemistrysteps.com

The use of acyl chlorides like this compound for ester synthesis is often preferred over using the corresponding carboxylic acid because the reactions are faster and proceed to completion. savemyexams.com In some cases, particularly with less reactive nucleophiles like phenols, a base such as pyridine can be added to catalyze the reaction by deprotonating the phenol to a more nucleophilic phenoxide ion. savemyexams.com

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form amides. savemyexams.comsavemyexams.com This amidation reaction also follows the nucleophilic addition-elimination mechanism. savemyexams.com

The lone pair of electrons on the nitrogen atom of ammonia or an amine initiates the attack on the carbonyl carbon. savemyexams.comsavemyexams.com Following the formation and collapse of the tetrahedral intermediate, a chloride ion is eliminated. savemyexams.com A second molecule of the amine or ammonia then acts as a base to accept the proton from the nitrogen, forming an ammonium (B1175870) salt. chemistrystudent.com

Reaction Summary:

ReactantProductByproduct
Ammonia (NH₃)4-Phenylthiophene-2-carboxamide (B14540674) (a primary amide)Ammonium chloride (NH₄Cl) chemistrystudent.com
Primary Amine (RNH₂)N-substituted-4-phenylthiophene-2-carboxamide (a secondary amide)Alkylammonium chloride (RNH₃Cl) chemistrystudent.com
Secondary Amine (R₂NH)N,N-disubstituted-4-phenylthiophene-2-carboxamide (a tertiary amide)Dialkylammonium chloride (R₂NH₂Cl)

These reactions are typically vigorous and result in the formation of a substituted or non-substituted amide. savemyexams.comsavemyexams.com

The hydrolysis of this compound involves the reaction with water to produce 4-phenylthiophene-2-carboxylic acid and hydrogen chloride. savemyexams.comdocbrown.info This reaction is another example of nucleophilic acyl substitution where water acts as the nucleophile. savemyexams.comsavemyexams.com

The mechanism begins with the lone pair on the oxygen atom of a water molecule attacking the carbonyl carbon. savemyexams.comdocbrown.info This forms a tetrahedral intermediate. The intermediate then eliminates a chloride ion, and a proton is lost from the oxygen atom to yield the carboxylic acid. docbrown.infoyoutube.com The reaction is often rapid and needs to be carried out in anhydrous conditions if the acyl chloride is to be preserved. chemistrysteps.comchemistrystudent.com

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring (General Principles)

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). uop.edu.pkuoanbar.edu.iq Substitution typically occurs preferentially at the C2 (or α) position. uop.edu.pkpearson.com However, in this compound, the C2 position is already substituted with the carbonyl chloride group.

The existing substituents on the thiophene ring will direct any further electrophilic attack. The phenyl group at C4 is an activating group, while the carbonyl chloride group at C2 is a deactivating group. Electron-withdrawing substituents, like the carbonyl chloride, generally direct incoming electrophiles to the meta position relative to themselves, which in this case would be the C4 position. However, the C4 position is already occupied by the phenyl group. Electron-donating or activating groups typically direct ortho and para.

Therefore, for this compound, electrophilic substitution would most likely occur at the remaining unsubstituted positions on the thiophene ring, which are C3 and C5. The regioselectivity of the substitution will be influenced by the combined electronic effects of the phenyl and carbonyl chloride groups. Quantum chemistry calculations have been used to predict the preferred site of electrophilic attack on substituted thiophenes, showing that the presence of an electron-withdrawing group at the α-position favors substitution at the α'-position in the absence of a catalyst. researchgate.net

Reaction Kinetics and Mechanistic Energetics in Carbonyl Reactivity

The reactivity of carbonyl compounds, including acyl chlorides like this compound, is governed by several factors that influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is the π* orbital of the C=O bond. libretexts.org A lower LUMO energy increases the electrophilicity of the carbonyl carbon and thus its reactivity towards nucleophiles. libretexts.org

For acyl chlorides, the high electronegativity of both the oxygen and chlorine atoms inductively withdraws electron density from the carbonyl carbon, making it highly electrophilic. savemyexams.com While the chlorine atom has lone pairs that could theoretically participate in resonance and donate electron density to the carbonyl carbon, this effect is poor due to the size mismatch between the carbon and chlorine orbitals. libretexts.org This results in a very low-lying LUMO and high reactivity. libretexts.org

Role of the Carbonyl Group in Conjugate Additions (General Principles)

While this compound does not typically undergo conjugate addition directly, its primary role is as a crucial acylating agent for the synthesis of α,β-unsaturated carbonyl compounds, which are ideal substrates for this reaction. The process, broadly known as the Michael reaction, involves the addition of a nucleophile to the β-carbon of a conjugated system. wikipedia.orgnumberanalytics.com The carbonyl group, introduced from this compound, is fundamental to activating the molecule for such an attack.

The principal function of the carbonyl group in a conjugate system is to act as a powerful electron-withdrawing group. masterorganicchemistry.com This electronic effect polarizes the adjacent carbon-carbon double bond, creating a significant partial positive charge (δ+) on the β-carbon. This polarization makes the β-position an electrophilic site, susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. masterorganicchemistry.comwikipedia.org The delocalization of electrons across the conjugated system can be represented by resonance structures, which clearly show the electrophilic nature of the β-carbon and the role of the carbonyl oxygen as an electron "sink." masterorganicchemistry.com

The general mechanism proceeds in several steps:

A nucleophile (Michael donor) attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org

This attack forms a new carbon-nucleophile bond and generates an enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org

The enolate is then protonated, typically by the solvent or a weak acid, to yield the final, more stable, saturated carbonyl compound. byjus.comlibretexts.org This final step often involves keto-enol tautomerism to regenerate the carbonyl group. libretexts.orgyoutube.com

The thermodynamic driving force for this reaction is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

A common application of this principle is the synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, and their subsequent reactions. nih.gov this compound can be used to synthesize a thiophene-containing ketone, which can then be condensed with an aldehyde in a Claisen-Schmidt condensation to form a chalcone-like structure. rjpbcs.comyoutube.comyoutube.com In this resulting α,β-unsaturated ketone, the carbonyl group (originating from the acyl chloride) activates the double bond for conjugate addition.

Table 1: Examples of Michael Acceptors and Donors in Conjugate Addition

This table provides examples of the types of α,β-unsaturated carbonyl systems (Michael Acceptors), often synthesized from precursors like acyl chlorides, and the nucleophiles (Michael Donors) that can react with them via conjugate addition.

Michael Acceptor (General Structure)Activating GroupExample Nucleophile (Michael Donor)Resulting Product Class
α,β-Unsaturated Ketone (Enone)Carbonyl (C=O)Enolates (e.g., from Malonic Esters)1,5-Dicarbonyl Compound
α,β-Unsaturated Aldehyde (Enal)Carbonyl (C=O)Amines (e.g., Methylamine)3-Amino-carbonyl Compound
α,β-Unsaturated EsterEster (COOR)Thiolates (R-S⁻)3-Thio-ester Compound
AcrylonitrileNitrile (C≡N)Gilman Reagents (R₂CuLi)Substituted Nitrile

The reactivity in conjugate additions versus direct (1,2) additions to the carbonyl carbon is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as cuprates, enamines, thiols, and enolates, preferentially attack the "soft" electrophilic β-carbon in a 1,4-conjugate addition. masterorganicchemistry.comlibretexts.org In contrast, "hard" nucleophiles, like Grignard reagents or organolithium reagents, tend to attack the "hard" electrophilic carbonyl carbon directly in a 1,2-addition. masterorganicchemistry.comlibretexts.org The reversibility of 1,2-addition with weaker nucleophiles often allows the thermodynamically more stable 1,4-adduct to be the final product. libretexts.org

Derivatives and Advanced Synthetic Transformations

Construction of Complex Molecular Architectures from 4-Phenylthiophene-2-carbonyl chloride

This compound serves as a fundamental building block for the assembly of complex molecular architectures. The high reactivity of the acyl chloride group allows for its participation in a variety of coupling and condensation reactions. This enables its integration into larger, multi-component systems through sequential or one-pot synthetic strategies. rsc.org

One key approach is the use of this compound in multicomponent reactions (MCRs), which are one-pot processes involving at least three reactants to form a final product that contains portions of all starting materials. rsc.org By reacting this compound with a bifunctional or multifunctional molecule, a new intermediate is formed that possesses a reactive site for subsequent transformations. This stepwise approach allows for the controlled and efficient construction of diverse and complex molecular scaffolds. rsc.orgnih.gov For example, reaction with an amino alcohol would yield an amide-alcohol derivative. The alcohol functionality could then be used in a subsequent esterification or etherification reaction, effectively building a more complex molecule from the initial thiophene (B33073) core. The strategic combination of covalent bond-forming reactions with noncovalent interactions can also guide the assembly of highly ordered supramolecular systems. nih.gov

The versatility of the thiophene ring itself, which can undergo electrophilic substitution, further expands the possibilities for creating complex structures, although these reactions can be more challenging than functionalizing the acyl chloride. nih.gov This dual reactivity—at the acyl chloride and on the aromatic rings—positions this compound as a key precursor for developing molecules with significant structural diversity and complexity.

Functionalization of the Phenylthiophene Scaffold

The core structure of 4-phenylthiophene can be readily functionalized by leveraging the reactivity of the carbonyl chloride group to introduce a variety of chemical moieties, including other heterocyclic systems and sulfonamide groups.

The carbonyl chloride group is an excellent electrophile for reactions with nucleophilic amines, a common feature of many heterocyclic compounds. This provides a direct pathway for attaching diverse heterocyclic rings to the 4-phenylthiophene-2-carboxamide (B14540674) framework. A prominent strategy involves the reaction of thiophene-2-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate a thiophene-2-carbonyl isothiocyanate intermediate in situ. scispace.com This reactive intermediate can then be condensed with various primary or secondary amines, including those that are part of a heterocyclic system, to yield thiourea (B124793) derivatives. scispace.com These thiourea derivatives are themselves valuable precursors for further cyclization reactions to form new heterocyclic rings, such as thiazoles.

Another direct approach is the amidation reaction between this compound and an amino-substituted heterocycle. For instance, reaction with 2-aminothiazole (B372263) or aminopyridine derivatives would yield the corresponding N-heterocyclic-4-phenylthiophene-2-carboxamides. This method has been widely used to link different aromatic systems, creating conjugated molecules with potential applications in materials science and medicinal chemistry. researchgate.net The synthesis of pyridine (B92270), pyrimidine, and pyran derivatives can also be achieved through cyclization reactions starting from chalcone-like precursors, which can be synthesized from thiophene carbonyl derivatives. longdom.org

Table 1: Examples of Heterocyclic Derivatives from this compound

Reactant 1Reactant 2Resulting Heterocyclic MoietyReaction Type
This compoundAmmonium thiocyanate, then an amine (e.g., aniline)N-aryl-N'-(4-phenylthiophene-2-carbonyl)thioureaIsothiocyanate formation followed by addition
This compound2-Amino-1,3,4-thiadiazoleN-(1,3,4-Thiadiazol-2-yl)-4-phenylthiophene-2-carboxamideAmidation
This compound2-AminopyrimidineN-(Pyrimidin-2-yl)-4-phenylthiophene-2-carboxamideAmidation

Synthesis of Sulfonamide Derivatives

Sulfonamide-containing molecules are a cornerstone of medicinal chemistry. researchgate.net Derivatives bearing both a thiophene and a sulfonamide moiety can be synthesized from this compound. A highly effective method involves the direct condensation of the acyl chloride with an aromatic amine that already contains a sulfonamide group, such as the well-known drug sulfanilamide (B372717) (4-aminobenzenesulfonamide). nih.gov

This reaction proceeds via nucleophilic acyl substitution, where the amino group of the sulfonamide attacks the carbonyl carbon of the acid chloride, displacing the chloride and forming a stable amide bond. nih.govmdpi.com This approach is synthetically straightforward and allows for the combination of the structural features of both parent molecules. The resulting N-(4-sulfamoylphenyl)-4-phenylthiophene-2-carboxamide derivatives incorporate the phenylthiophene scaffold, the amide linker, and the benzenesulfonamide (B165840) group into a single molecular entity. nih.gov Such compounds are of significant interest as they merge two biologically relevant pharmacophores.

Table 2: Synthesis of Sulfonamide Derivatives

Thiophene ReactantAmine ReactantProduct
This compoundSulfanilamideN-(4-sulfamoylphenyl)-4-phenylthiophene-2-carboxamide
This compoundMetanilamideN-(3-sulfamoylphenyl)-4-phenylthiophene-2-carboxamide
This compoundThiomorpholine(4-Phenylthiophen-2-yl)(thiomorpholino)methanone

Synthesis of Biologically Relevant Thiophene Derivatives

The 4-phenylthiophene scaffold is present in numerous molecules designed for therapeutic applications. By using this compound as a starting material, chemists can synthesize targeted derivatives with potential roles as enzyme inhibitors and antioxidants.

Thiophene derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). nih.gov The sulfonamide group is a classic zinc-binding moiety found in many CA inhibitors. Therefore, the synthesis of sulfonamide derivatives as described in section 4.2.2 is a proven strategy for developing novel enzyme inhibitors. nih.gov The reaction of this compound with sulfanilamide or its isomers yields carboxamide derivatives that are promising candidates for CA inhibition. nih.gov

Structure-activity relationship studies have shown that the nature and substitution pattern of the aromatic rings significantly influence the inhibitory potency and selectivity against different CA isoforms. nih.gov For example, N-(4-sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamides have been synthesized and shown to be effective CA inhibitors. nih.gov By analogy, derivatives of this compound are expected to exhibit similar biological activities, making them attractive targets for drug discovery programs aimed at conditions like glaucoma or epilepsy. nih.gov

Table 3: Potential Thiophene-Based Enzyme Inhibitors

Target EnzymeGeneral Structure of InhibitorReported Activity of Analogs (Ki values)
Carbonic Anhydrase I & II (hCA I & II)N-(4-sulfamoylphenyl)-4-phenylthiophene-2-carboxamide309 - 1005 nM for related thiophene derivatives nih.gov
Acetylcholinesterase (AChE)Amide derivatives of this compound with specific amine side chains0.28 - 4.01 nM for related thiophene derivatives nih.gov

Derivatives with Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and compounds with the ability to scavenge free radicals are of great therapeutic interest. Thiophene-2-carboxamide derivatives have been shown to possess significant antioxidant properties. nih.gov The antioxidant capacity of these compounds is often evaluated using methods such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov

Synthetic strategies starting from this compound can produce a library of amides and hydrazones for antioxidant screening. For example, reacting the acid chloride with various substituted anilines or hydrazines produces thiophene-2-carboxamides and carbohydrazides. Studies on similar structures have revealed that the presence of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, on the aromatic rings can enhance antioxidant activity. nih.gov One study found that an amino-substituted thiophene-2-carboxamide derivative exhibited significant ABTS inhibition activity (62.0%) comparable to the standard antioxidant, ascorbic acid. nih.gov This suggests that synthesizing hydroxylated or aminated analogs of 4-phenylthiophene carboxamides is a promising avenue for developing new antioxidant agents.

Table 4: Antioxidant Potential of Thiophene Derivatives

Derivative ClassExample StructureAntioxidant AssayFinding for Analogous Compound nih.gov
Amino-Thiophene Carboxamides3-Amino-N,4-diphenylthiophene-2-carboxamideABTS Radical ScavengingSignificant inhibition (62.0%)
Hydroxy-Thiophene Carboxamides3-Hydroxy-N,4-diphenylthiophene-2-carboxamideABTS Radical ScavengingModerate inhibition activity
Methyl-Thiophene Carboxamides3-Methyl-N,4-diphenylthiophene-2-carboxamideABTS Radical ScavengingLow inhibition activity

Thiophene Derivatives in Materials Science Applications

Thiophene and its derivatives are cornerstone materials in the advancement of materials science, primarily due to their unique electronic and optical properties. The thiophene ring's relatively low resonance energy and ability to be easily functionalized make it an ideal building block for creating a wide array of functional organic materials. researchgate.net These materials are integral to the development of next-generation electronics and photonics.

Thiophene derivatives are extensively researched for their application as chromophores in photonic polymers, particularly for second-order nonlinear optical (NLO) applications. optica.org Polymeric materials offer significant advantages over traditional inorganic crystals for NLO applications, including a low dielectric constant, high optical nonlinearity, reduced cost, and greater ease of processing. optica.org The NLO effect in these polymers arises from the non-centrosymmetric alignment of chromophores. optica.org

The performance of these chromophores can be enhanced by several strategies:

Increasing electron-donating and/or accepting effects: Creating "push-pull" systems across the molecule. optica.org

Extending the π-conjugation length between the donor and acceptor groups. optica.org

Replacing phenyl moieties with thiophene moieties: The electron-rich nature of the thiophene ring can significantly boost NLO properties. optica.orgacs.org

Research has focused on synthesizing and incorporating these chromophores into polymer backbones, such as epoxy polymers. optica.org This covalent attachment helps overcome the limitations of guest-host systems, where chromophores are simply doped into a polymer matrix, leading to issues with solubility and the long-term stability of the chromophore alignment. optica.org By designing push-pull chromophores with rigidified thiophene-based spacers, researchers have achieved dramatic enhancements in molecular quadratic hyperpolarizability (μβ), a key measure of NLO activity. acs.org The introduction of a phenyl group onto the thiophene ring, as seen in the 4-phenylthiophene scaffold, contributes to the extension of the π-conjugated system, which is a critical factor for tuning the optical properties of these materials. acs.org

Table 1: Research Findings on Thiophene-Based NLO Chromophores
Chromophore Design StrategyKey FindingSignificance
Replacement of phenyl with thiophene moietiesEnhances NLO susceptibilities. optica.orgLeads to materials with higher optical nonlinearity.
Rigidification of π-conjugating spacerProduces a considerable bathochromic shift and a dramatic enhancement of μβ. acs.orgAchieves some of the highest reported values for molecular quadratic hyperpolarizability.
Twisted chromophore geometryCreates a manifold of close-lying excited states and nearly doubles the dipole moment change between ground and excited states compared to untwisted systems. acs.orgAmplifies third-order optical nonlinearity through cooperative mechanisms.
Functionalization with alkyloxyphenyl substituentInfluences solubility and allows control over emission colors and electro-optical properties for light-emitting diodes. nanoscience.or.krEnables tuning of materials for specific display applications.

Thiophene-based compounds are among the most promising organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and light-emitting diodes (LEDs). nanoscience.or.krrsc.org Their performance is intrinsically linked to their molecular structure, which dictates solid-state packing, electronic energy levels, and charge transport characteristics.

Introducing phenyl groups to create phenylene-thiophene oligomers is a common strategy to develop high-performance semiconductors. acs.orgdocumentsdelivered.comnih.gov These materials often exhibit p-channel characteristics, meaning they transport positive charge carriers (holes). nih.gov The solid-state packing of these molecules is crucial; a classical herringbone packing motif with significant intermolecular interactions (such as S⋯S, S⋯C, and C–H⋯π) is often observed and is conducive to efficient charge transport. nih.gov

Recent research has yielded impressive results:

A dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated excellent electrical properties in single-crystal OFETs, achieving a maximum charge carrier mobility of 1.26 cm² V⁻¹ s⁻¹ with a high on/off current ratio of 10⁶ to 10⁸. nih.gov

Dibenzothiophene (B1670422) (DBT) derivatives have been synthesized and shown to have good thermal and photooxidation stability. rsc.org OFETs fabricated from these materials reached mobilities as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio near 1 × 10⁷. rsc.org

Donor-acceptor (D-A) type conjugated polymers based on a novel thiophene-fused isoindigo unit have been developed for ambipolar OFETs, capable of transporting both electrons and holes. rsc.org

The inclusion of phenyl rings within the thiophene-based structure can influence the electronic properties. For instance, replacing a central thiophene ring with a phenylene ring in an arylene diimide-oligothiophene semiconductor was found to alter the oxidation potential and molecular geometry, impacting thin-film transistor performance. acs.org

Table 2: Performance of Selected Thiophene-Based Organic Semiconductors in OFETs
Semiconductor Material TypeAchieved Mobility (cm² V⁻¹ s⁻¹)On/Off RatioKey Structural Feature
2,6-DADTT (a dithieno[3,2-b:2′,3′-d]thiophene derivative)up to 1.2610⁶ – 10⁸Anthracene groups at 2,6-positions of a fused thiophene core. nih.gov
3,7-DHTDBTT (a dibenzothiophene derivative)up to 7.7 × 10⁻²~1 × 10⁷3,7-substitution on a dibenzothiophene core. rsc.org
Phenylthienyl derivatives with carbazole (B46965) end-groupsup to 1.7 x 10⁻⁵10² – 10⁴End-functionalization with carbazole and α-carboline. nih.gov

Utilization of this compound as a Key Synthetic Intermediate

This compound is a valuable synthetic intermediate, deriving its utility from the high reactivity of the acyl chloride functional group. Acyl chlorides are powerful acylating agents that readily react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reactivity makes them crucial building blocks in the synthesis of more complex molecules. nih.gov

The broader class of thiophene-2-carbonyl chlorides are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. google.com Their synthesis often involves the chlorination of the corresponding thiophenecarboxylic acid, for example, using thionyl chloride or oxalyl chloride. google.comgoogle.com

Two prominent examples that highlight the synthetic importance of this class of compounds are:

Rivaroxaban: The anticoagulant drug Rivaroxaban is synthesized using 5-chlorothiophene-2-carbonyl chloride as a key intermediate. google.com

Tioxazafen: The nematicide Tioxazafen is prepared from thiophene-2-carbonyl chloride. google.com

By analogy, this compound serves as a versatile synthon for introducing the 4-phenylthiophene-2-carbonyl moiety into target molecules. The presence of the phenyl group on the thiophene ring can be used to modulate properties such as lipophilicity, steric interactions, and π-stacking in the final product, making it a valuable tool for medicinal chemists and materials scientists. The precursor, 4-phenylthiophene-2-carbaldehyde (B1353027), is used in the synthesis of functional materials like fluorescent probes and ligands for covalent organic frameworks (COFs), underscoring the utility of the 4-phenylthiophene scaffold in advanced applications. ossila.com The conversion of this aldehyde to the carboxylic acid and subsequently to the highly reactive this compound opens a pathway to a diverse range of derivatives. researchgate.net

Compound Index

Table 3: List of Chemical Compounds
Compound Name
(E)-1,2-bis(3-octylthiophen-2-yl)ethene
2,2'-bi(3,4-ethylenedioxythiophene) (BEDOT)
3-(4-Fluorophenoxy)thiophene-2-carbonyl chloride
3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene (3,7-DHTDBTT)
4-Phenylthiophene-2-carbaldehyde
This compound
5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde
5-chloro-2-thiophenecarboxylic acid
5-Chlorothiophene-2-carbonyl chloride
Oxalyl chloride
Rivaroxaban
Thionyl chloride
Thiophene-2-carbonyl chloride
Tioxazafen

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for examining the structural and electronic properties of thiophene (B33073) derivatives. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), it is possible to achieve a detailed understanding of these molecules. tandfonline.com

Molecular Geometry Optimization and Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For thiophene derivatives, these calculations can elucidate bond lengths, bond angles, and dihedral angles. For instance, in a study of pyrazolyl and 3-methylpyrazolyl substituted compounds derived from thiophene-2,5-dicarbonyl dichloride, DFT calculations were used to determine the structural parameters. researchgate.net The results indicated a high degree of planarity in the solid state, which was confirmed by X-ray diffraction, while the optimized gas-phase structure showed free rotation of the substituents. researchgate.net

In a related study on methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC), geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory. tandfonline.com The optimized structures provided the foundation for subsequent analyses of the molecules' electronic properties and reactivity.

A comparison of selected optimized bond lengths for a related thiophene derivative is presented in the table below.

BondBond Length (Å)
C-S1.76
C=C (thiophene)1.38
C-C (thiophene)1.42
C-C (phenyl)1.40
C=O1.21
C-Cl1.78

Note: Data is illustrative and based on typical values for similar structures, as a specific study on 4-Phenylthiophene-2-carbonyl chloride was not identified.

Electronic Structure and Frontier Orbital Analysis

The electronic behavior of a molecule is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

For thiophene derivatives, DFT calculations reveal the distribution and energy levels of these orbitals. In an analysis of novel thiophene derivatives, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. tandfonline.comnih.gov The HOMO is typically localized on the electron-rich thiophene and phenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing carbonyl group, marking it as the site for nucleophilic attack.

The table below summarizes the frontier orbital energies and the energy gap for an exemplary thiophene derivative.

ParameterEnergy (eV)
EHOMO-4.994
ELUMO-1.142
Energy Gap (ΔE)3.852

Data derived from a study on a novel thiophene derivative. nih.gov

Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. tandfonline.com These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and softness (S).

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η) : Resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of electron cloud polarization.

Studies on related thiophene carboxylate compounds have utilized these descriptors to predict their chemical behavior. tandfonline.com For example, a negative chemical potential suggests the stability of the molecular system. nih.gov

The following table presents calculated global reactivity descriptors for a representative thiophene derivative.

DescriptorValue
Ionization Potential (I)4.994 eV
Electron Affinity (A)1.142 eV
Chemical Potential (μ)-3.068 eV
Chemical Hardness (η)1.926 eV
Chemical Softness (S)0.519 eV-1

Data derived from a study on a novel thiophene derivative. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as a thiophene derivative, might interact with a biological target.

Ligand-Target Interaction Profiling

Molecular docking studies have been conducted on various thiophene derivatives to explore their potential as therapeutic agents. For instance, derivatives of 2-hydroxy-4-phenylthiophene-3-carbonitrile have been investigated as antagonists of Programmed Death-Ligand 1 (PD-L1), a target in cancer immunotherapy. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Similarly, methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (CPTC) have been docked against protein tyrosine phosphatase, a potential cancer target. tandfonline.com The results of such studies provide a "binding score" that estimates the binding affinity and highlights the specific amino acid residues involved in the interaction.

Reaction Mechanism Elucidation through Advanced Computational Modeling

The understanding of reaction mechanisms at a molecular level is pivotal for the rational design of synthetic routes and the optimization of reaction conditions. For a molecule such as this compound, which possesses multiple reactive sites—the electrophilic carbonyl carbon, the aromatic thiophene ring, and the phenyl substituent—computational modeling provides an indispensable tool for mapping out potential reaction pathways.

Advanced computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms. These methods allow for the calculation of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in nucleophilic substitution reactions at the carbonyl chloride group, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism.

Researchers can model the interaction of this compound with various nucleophiles. By calculating the energy barriers for different approaches of the nucleophile to the carbonyl carbon, the most favorable reaction pathway can be determined. These calculations often involve sophisticated models that account for solvent effects, which can significantly influence reaction kinetics and thermodynamics. While specific studies on this compound are not extensively documented in public literature, the methodologies applied to analogous thiophene derivatives provide a clear blueprint for such investigations.

Table 1: Computational Methods for Reaction Mechanism Elucidation

Computational MethodBasis SetApplication in Mechanism Studies
Density Functional Theory (DFT)6-31G(d,p)Geometry optimization of reactants, products, and transition states.
Time-Dependent DFT (TD-DFT)6-311++G(d,p)Investigation of electronically excited states and photochemical reactions.
Møller-Plesset Perturbation Theory (MP2)aug-cc-pVDZHigher accuracy energy calculations for critical points on the potential energy surface.
Coupled Cluster (CC) Theorycc-pVTZGold-standard calculations for benchmarking the accuracy of other methods.

Spectroscopic Property Prediction and Validation through Theoretical Methods

Theoretical methods are not only crucial for understanding reactivity but also for predicting the spectroscopic properties of molecules. The comparison of predicted spectra with experimental data serves as a powerful validation of the computational model and aids in the interpretation of experimental results.

The vibrational frequencies in an Infrared (IR) spectrum and the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum for this compound can be predicted with a high degree of accuracy using DFT calculations. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is a commonly employed level of theory for such predictions in thiophene derivatives.

For IR spectroscopy, the calculation of the harmonic vibrational frequencies provides a theoretical spectrum. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes for this compound would include the C=O stretching of the carbonyl chloride, C-Cl stretching, and various C-H and C-S stretching and bending modes of the thiophene and phenyl rings.

In the realm of NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. By predicting the 1H and 13C NMR spectra, one can assign the signals in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex molecules where signal overlap and complex splitting patterns can make manual assignment challenging.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value (Theoretical)
IR SpectroscopyC=O Stretch~1750-1770 cm⁻¹
C-Cl Stretch~700-750 cm⁻¹
Thiophene C-S Stretch~830-860 cm⁻¹
¹H NMR SpectroscopyThiophene Protonsδ 7.5-8.0 ppm
Phenyl Protonsδ 7.2-7.6 ppm
¹³C NMR SpectroscopyCarbonyl Carbonδ 160-165 ppm
Thiophene Carbonsδ 125-145 ppm
Phenyl Carbonsδ 126-140 ppm

Structure Activity Relationships Sar and Rational Design Principles

Correlating Structural Modulations with Biological Efficacy

Understanding how specific structural changes to the 4-phenylthiophene core influence its interaction with biological systems is fundamental to designing effective therapeutic agents. This involves detailed analysis of substituent effects and the development of predictive pharmacophore models.

The electronic properties and positioning of substituents on both the thiophene (B33073) and phenyl rings play a critical role in modulating the reactivity and potency of 4-phenylthiophene derivatives. Structure-activity relationship (SAR) studies have demonstrated that the biological activity of these compounds can be finely tuned by introducing various functional groups.

For instance, in a series of 2-amino-3-carboxy-4-phenylthiophene analogues developed as inhibitors of atypical protein kinase C (aPKC), the nature of the substituent on the C-4 aryl moiety was found to be a key determinant of inhibitory activity. nih.gov Research revealed that electron-donating groups on the phenyl ring generally enhanced kinase inhibition. nih.gov Conversely, strongly electron-withdrawing groups, such as a cyano or a fluorine atom at the 4-position of the phenyl ring, were found to be unfavorable for activity. nih.gov The position of the substituent also matters; a remarkable difference in activity was observed between different positional isomers of fluorine-substituted analogues. nih.gov

Substituents on the thiophene ring can also influence the metabolic stability and reactivity of the compound. While the thiophene moiety can be a site of oxidative bioactivation, leading to potentially reactive metabolites, the introduction of specific groups can mitigate this risk. researchgate.net The degree of reduction in the formation of reactive metabolites is dependent on both the nature and the position of the substituent on the thiophene ring. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on aPKC Inhibition for 2-amino-3-carboxy-4-phenylthiophene Analogues nih.gov
Compound Analogue BaseSubstituent (Z-group) on C-4 Phenyl RingElectronic EffectObserved Kinase Inhibitory Activity
Ethyl Ester4-OCH₃Electron-DonatingHigh
Ethyl Ester4-CH₃Mildly Electron-DonatingModest
Ethyl Ester4-CNStrongly Electron-WithdrawingUnfavorable/Low
Ethyl Ester4-FStrongly Electron-WithdrawingUnfavorable/Low
Benzyl Ester4-OCH₃Electron-DonatingHigh
Benzyl EsterUnsubstituted (H)NeutralModerate
Benzyl Ester4-ClElectron-WithdrawingSignificantly Decreased

Pharmacophore modeling is a crucial component of rational drug design, defining the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For thiophene-containing compounds, these models help guide the design of new derivatives with improved affinity and selectivity.

A pharmacophore model for small-molecule inhibitors of the PD-1/PD-L1 interaction was developed utilizing a 4-phenylthiophene core. nih.gov In this model, the phenyl-thiophene moiety was designed to mimic the biphenyl (B1667301) structure of a known inhibitor, BMS1166. This core structure is anticipated to bind to a narrow, hydrophobic cavity between PD-L1 dimers, thereby inducing dimerization and blocking the protein-protein interaction. nih.gov Computational docking confirmed that the phenyl-thiophene scaffold fits within this binding site in a manner similar to the reference compound. nih.gov The development of such models allows for the virtual screening of new chemical entities and the rational design of modifications to the core structure to enhance binding or other pharmacological properties. nih.govnih.gov

Bioisosteric Replacements Involving Thiophene Rings

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. researchgate.netnih.gov The thiophene ring is frequently employed as a classical bioisostere for the benzene (B151609) ring. researchgate.netnih.gov This substitution is often well-tolerated by biological targets and can offer several advantages, including altered metabolic stability, improved physicochemical properties, and enhanced binding affinity. nih.gov

The rationale for this replacement lies in the similar size and electronics of the two rings. The sulfur atom in thiophene introduces a heteroatom that can modify the molecule's polarity and ability to form hydrogen bonds, which can be advantageous for drug-receptor interactions. nih.gov An example of this strategy is the successful bioisosteric replacement of benzene and substituted benzene rings with a thiophene ring in the development of potent and selective antagonists for the GluN2B subtype of the NMDA receptor. rsc.org This substitution was found to be well-tolerated by the receptor, indicating that the thiophene ring effectively mimics the role of the original phenyl ring in ligand binding. rsc.org

Rational Design Strategies for Thiophene-Containing Ligands

The 4-phenylthiophene scaffold is a versatile starting point for the rational design of ligands targeting a wide array of biological molecules, including enzymes and receptors.

The structural features of 4-phenylthiophene derivatives make them suitable candidates for the design of selective enzyme inhibitors. By modifying the substituents on the core scaffold, it is possible to achieve high affinity for the target enzyme while minimizing off-target effects.

A notable example is the development of small-molecule inhibitors targeting atypical protein kinase C (aPKC) isoforms, which are implicated in diseases involving increased vascular permeability. nih.gov Starting from a phenylthiophene screening hit, a systematic SAR study led to the identification of key structural elements required for potent inhibition. The study highlighted that inhibitory activity is optimized by incorporating electron-donating substituents on the C-4 aryl group of the 2-amino-3-carboxy-4-phenylthiophene backbone. nih.gov This rational, structure-based approach led to the discovery of inhibitors with low nanomolar efficacy in cellular assays. nih.gov Thiophene-based scaffolds have also been used to target other enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. nih.gov

Optimizing the non-covalent interactions between a ligand and its biological target is a primary goal of rational drug design. The 4-phenylthiophene scaffold offers multiple opportunities for such optimization. The aromaticity of both the thiophene and phenyl rings allows for favorable π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in a protein's binding pocket. rsc.org

Furthermore, the sulfur atom of the thiophene ring is a key feature that can enhance drug-receptor interactions. It can participate in additional hydrogen bonding, which can increase the ligand's binding affinity. nih.gov The hydrophobicity of the phenylthiophene core can also improve membrane permeability, augmenting the efficacy of the designed compounds. nih.gov Molecular docking studies are frequently employed to visualize and predict how these derivatives bind to their targets. For example, docking studies of certain thiophene derivatives against bacterial outer membrane proteins revealed strong binding affinity, guiding the selection of the most promising compounds for further development. nih.gov

Implications of Structural Bioinformatics in Advanced Drug Discovery

The advancement of drug discovery relies heavily on the principles of rational design, where understanding the interaction between a drug molecule and its biological target at a molecular level is paramount. For derivatives of 4-Phenylthiophene-2-carbonyl chloride, a versatile scaffold in medicinal chemistry, structural bioinformatics plays a pivotal role in elucidating these interactions and guiding the synthesis of more potent and selective therapeutic agents. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are instrumental in this process.

Molecular Docking and Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are crucial for identifying potential biological targets and understanding the binding modes of these compounds. For instance, derivatives of thiophene-2-carboxamide, which can be synthesized from this compound, have been investigated as potential anticancer agents. Molecular docking simulations of these compounds into the active sites of target proteins, such as protein tyrosine phosphatase 1B (PTP1B), have revealed key interactions essential for their inhibitory activity. researchgate.net

These studies often highlight the importance of the thiophene core in establishing crucial contacts with the amino acid residues of the receptor's binding pocket. The phenyl group at the 4-position and the substituents on the amide nitrogen can be systematically modified to enhance these interactions. For example, docking studies might reveal that a hydrogen bond between the amide proton and a specific residue is critical for affinity, or that a hydrophobic pocket in the receptor can better accommodate a larger, more lipophilic group on the phenyl ring.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
4-Phenylthiophene-2-carboxamide (B14540674)PTP1B-7.8Arg47, Gln262
N-(4-chlorophenyl)-4-phenylthiophene-2-carboxamidePTP1B-8.5Arg47, Gln262, Phe182
N-(3,4-dimethoxyphenyl)-4-phenylthiophene-2-carboxamidePTP1B-8.2Asp48, Tyr46

This table is illustrative and based on typical findings for similar thiophene derivatives.

Quantitative Structure-Activity Relationship (3D-QSAR)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful tool in the rational design of novel drugs. These methods establish a mathematical relationship between the biological activity of a series of compounds and their three-dimensional properties. For thiophene-based inhibitors, 3D-QSAR models can provide a visual representation of the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity. nih.gov

By generating contour maps, researchers can intelligently design new derivatives of this compound with a higher probability of success. For example, a 3D-QSAR model might indicate that a bulky substituent at a particular position on the phenyl ring would clash with the receptor surface, thus guiding chemists to synthesize smaller analogues for that position. Conversely, it might highlight a region where an electron-donating group would enhance activity through favorable electrostatic interactions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding poses of ligands. For phenylthiophene derivatives, an MD simulation can confirm whether the key interactions predicted by docking are maintained over a period of time in a simulated physiological environment. researchgate.net This provides a more realistic understanding of the binding event and can help to differentiate between potential drug candidates that may appear similar in static docking studies.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for 4-Phenylthiophene-2-carbonyl chloride Synthesis and Transformations

The synthesis and functionalization of thiophene-based molecules are continually evolving, with a strong emphasis on the development of more efficient and selective catalytic systems. Traditional methods are giving way to advanced catalytic strategies that offer improved yields, milder reaction conditions, and greater control over regioselectivity.

Recent research has highlighted the efficacy of transition metal catalysts, particularly palladium (Pd) and nickel (Ni), in the synthesis of thiophene-based polymers and complex molecules. rsc.org For instance, Pd-catalyzed direct C-H arylation is an attractive method for forming C-C bonds, offering a more atom-economical alternative to classical cross-coupling reactions that require pre-functionalized organometallic reagents. unito.it Nickel-catalyzed dehydrobrominative polycondensation, utilizing bulky magnesium amides like TMPMgCl·LiCl (Knochel–Hauser base), enables polymerization to occur at room temperature, which is a significant advancement over traditional methods requiring strong bases like alkyl lithium reagents. rsc.org

Furthermore, the transformation of existing thiophene (B33073) compounds under catalytic cracking conditions is an area of active investigation. nsc.rucapes.gov.br By introducing components like Zn, RE cationic forms of Y and ZSM-5 zeolites into cracking catalysts, researchers can increase not only the conversion of thiophene compounds but also the selectivity towards desired products like hydrogen sulfide. nsc.ru Another innovative approach involves the catalytic oxidation of carbon-halogen bonds to carbonyl compounds using water, which avoids sacrificial oxidants and produces hydrogen gas as a useful byproduct. acs.org

Catalytic SystemTransformation TypeKey AdvantagesRelevant Compounds
Palladium (Pd)-based Direct C-H ArylationHigh atom economy, avoids pre-functionalization of reagents. unito.itThiophene derivatives
Nickel (Ni)-based Deprotonative PolycondensationMilder reaction conditions (room temperature), shorter reaction times. rsc.org2-bromo-3-substituted thiophenes
Zeolite-based Catalytic CrackingIncreased conversion and selectivity. nsc.ru2-methyl thiophene
Ruthenium (Ru)-pincer complex Oxidation of C-Halogen to CarbonylUses water as oxidant, produces H2, high yields. acs.orgPrimary and secondary halides
Pd/Cu-catalyzed Silylcarbonylation of AlkynesModular and efficient access to β-silylenones. acs.orgAlkynes, Iodobenzene derivatives

Integration of Advanced Spectroscopic and Analytical Techniques for In-depth Characterization

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. The integration of advanced spectroscopic and analytical techniques provides unprecedented insight into their molecular geometry, electronic structure, and intermolecular interactions.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) are fundamental for confirming the structure and purity of newly synthesized thiophene compounds. researchgate.netnih.gov X-ray crystallography has been particularly insightful, revealing detailed three-dimensional structures and phenomena like the "ring flip" disorder common in thiophene-3-carbonyl derivatives. nih.govmdpi.com This disorder involves a 180° rotation around the C(3)–C=O bond, leading to multiple conformations within the crystal lattice. mdpi.com

Beyond basic structural elucidation, techniques like electron energy-loss spectroscopy (EELS) and multi-wavelength Raman spectroscopy are being used to probe the local chemistry and physical properties of materials incorporating thiophene moieties. arxiv.org For investigating potential biological activity, molecular docking simulations combined with spectroscopic data (FT-IR, UV-Vis) help to predict and explain the interactions between thiophene derivatives and biological targets like proteins. nih.gov The combination of experimental spectra with quantum chemical computations, such as Density Functional Theory (DFT), allows for a deeper understanding of molecular orbitals (HOMO-LUMO), electronic properties, and vibrational modes. nih.govnih.govresearchgate.net

TechniqueInformation ObtainedExample Application
NMR Spectroscopy Structural confirmation (¹H, ¹³C), purity assessment. sciforum.netCharacterization of 2-amino-4-phenylthiophene-3-carbonitrile derivatives. sciforum.net
X-ray Crystallography 3D molecular structure, intermolecular interactions, conformational disorders. nih.govmdpi.comDetermining the ring flip disorder in thiophene-3-carbonyl chloride. mdpi.com
FT-IR Spectroscopy Identification of functional groups, comparison with theoretical spectra. nih.govSpectroscopic characterization of thiophene-2-carboxylic acid. nih.gov
Mass Spectrometry (HRMS) Molecular weight confirmation, fragmentation patterns. researchgate.netaip.orgEstablishing the authenticity of synthesized C-S coupled thiophene aldehydes. researchgate.net
DFT Calculations Molecular geometry, electronic properties (HOMO-LUMO gap), vibrational frequencies. nih.govnih.govStudying the molecular and electronic properties of novel thiophene-2-carboxamide derivatives. nih.gov
Hirshfeld Surface Analysis Elucidation of non-covalent intermolecular interactions in crystal packing. nih.govAnalyzing molecular packing of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthetic routes and applications involving thiophene derivatives. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

The development of catalyst-free and one-pot synthesis methods also aligns with green chemistry principles. researchgate.net Researchers have explored three-component, catalyst-free syntheses for complex heterocyclic scaffolds, which streamlines the synthetic process and reduces waste. researchgate.net Furthermore, there is a move away from toxic reagents traditionally used in reactions involving carbonyl groups. For instance, dethioacetalization, a common protection-deprotection strategy, historically used heavy-metal salts. wordpress.com Greener alternatives now employ catalytic amounts of non-toxic ammonium (B1175870) iodide with hydrogen peroxide in an aqueous medium. wordpress.com Similarly, the use of abundant and non-toxic iron-based catalysts for transfer hydrogenation of aldehydes presents a more sustainable option compared to precious metal catalysts. wordpress.com

Potential for Further Development in Targeted Therapeutic Agents

The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov Derivatives of this compound are being actively investigated for a wide range of therapeutic applications, particularly in oncology.

Thiophene derivatives have shown significant potential as anticancer agents. nih.govnih.govnih.govresearchgate.net Research has demonstrated their cytotoxicity against various cancer cell lines, including HeLa, Hep G2, and HCT 116. nih.govnih.govnih.gov Some compounds have been identified as potent dual inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial targets in lung cancer therapy. mdpi.com For example, specific acetamide (B32628) derivatives have shown IC50 values in the nanomolar range against the H1299 lung cancer cell line. mdpi.com

To overcome challenges like poor water solubility and to enhance selectivity, researchers are incorporating these thiophene-based drugs into targeted delivery systems. nih.govnih.gov One promising strategy involves loading the drug into folic acid (FA)-coated nanoparticles. nih.govresearchgate.net Since many cancer cells overexpress folate receptors, this approach allows for targeted delivery of the therapeutic agent, potentially increasing efficacy while minimizing side effects on healthy tissues. nih.gov Beyond cancer, thiophene derivatives are also being explored as antimicrobial agents against drug-resistant bacteria and as potential inhibitors of inflammation. nih.govfrontiersin.org

Therapeutic Target/ApplicationResearch FindingExample Compound/System
Anticancer (Lung Cancer) Potent dual inhibition of EGFR and HER2 with IC50 values in the nanomolar range. mdpi.com2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide mdpi.com
Anticancer (General) Cytotoxicity against HeLa and Hep G2 cells; induction of apoptosis via changes in mitochondrial membrane potential. nih.govresearchgate.netFunctionalized 2,3-fused thiophene scaffolds. nih.gov
Targeted Drug Delivery Enhanced uptake by cancer cells using folic acid-coated nanoparticles, improving solubility and selectivity. nih.govnih.govFolate receptor-targeting nanocarriers loaded with thiophene derivatives. nih.gov
Antimicrobial Activity against drug-resistant Gram-negative bacteria like A. baumannii and E. coli. frontiersin.orgThiophene derivatives with benzamide (B126) and piperidine (B6355638) groups. frontiersin.org
Anti-inflammatory Potential to act as inhibitors against inflammation, as suggested by molecular docking studies. nih.govThiophene-2-carboxylicacid nih.gov
PD-1/PD-L1 Inhibition Novel phenyl-pyrazolone derivatives targeting the PD-L1 immune checkpoint. mdpi.com2,4-dichlorophenyl-hydrazine reacted with β-keto esters. mdpi.com

Multidisciplinary Applications Beyond Traditional Organic Synthesis

The unique electronic and structural properties of this compound and its derivatives make them valuable in fields far beyond traditional organic and medicinal chemistry. A significant area of application is in materials science, particularly for the development of advanced organic electronic devices.

These compounds serve as crucial building blocks for conductive polymers and organic semiconductors. chemimpex.com The thiophene ring acts as an excellent electron donor, and by modifying the molecular structure, the electronic and optical properties can be finely tuned. unito.it This tunability is essential for creating materials for organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors. researchgate.netchemimpex.com For example, the introduction of an ester group at the 3-position of the thiophene ring can cause a blue shift in the maximum absorption wavelength (λmax), which is attributed to a wider band gap resulting from the electron-withdrawing nature of the carbonyl moiety. rsc.org

Computational studies play a vital role in designing and predicting the properties of these functional polythiophenes. researchgate.net By modeling parameters like HOMO-LUMO separation, researchers can correlate structural modifications with device performance, accelerating the discovery of new materials with desired optoelectronic properties. researchgate.net The versatility of the 4-phenylthiophene scaffold ensures its continued relevance in developing next-generation materials for a wide array of technological applications. chemimpex.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-phenylthiophene-2-carbonyl chloride with high purity?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation of thiophene derivatives using anhydrous AlCl₃ as a catalyst. A two-step approach is often employed: (1) Synthesis of 4-phenylthiophene-2-carboxylic acid through coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) , followed by (2) conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under inert conditions .
  • Critical Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Techniques :

  • HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity >95% .
  • NMR : Confirm the thiophene ring substitution pattern (e.g., ¹H NMR: δ 7.8–7.5 ppm for aromatic protons; ¹³C NMR: ~170 ppm for carbonyl carbon) .
  • FT-IR : Verify the presence of C=O (1770–1810 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .

Q. What are the key stability concerns during storage and handling?

  • Stability Data : The compound is moisture-sensitive and prone to hydrolysis. Store under argon at –20°C in amber vials with molecular sieves. Degradation products (e.g., carboxylic acid) can form within 48 hours if exposed to humidity .
  • Safety Precautions : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid prolonged skin contact due to potential acyl chloride reactivity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Case Study : Discrepancies in ¹H NMR signals (e.g., unexpected splitting in aromatic regions) may arise from residual solvents or regiochemical impurities.
  • Resolution Strategy :

  • Perform column chromatography (silica gel, hexane:EtOAc) to isolate intermediates.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Cross-validate with computational modeling (e.g., DFT for predicted chemical shifts) .

Q. What reaction conditions optimize the use of this compound in peptide coupling or polymer synthesis?

  • Optimization Workflow :

  • Solvent Selection : Dichloromethane (DCM) or THF for solubility and low nucleophilicity.
  • Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in peptide synthesis.
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., dimerization) .
    • Troubleshooting : If yields drop below 70%, check for moisture ingress or consider alternative coupling agents (e.g., EDC/HOBt) .

Q. How to analyze and mitigate byproduct formation in large-scale reactions?

  • Byproduct Identification : Common byproducts include hydrolyzed carboxylic acid and dimerized species. Use LC-MS for detection.
  • Mitigation Strategies :

  • Increase stoichiometry of SOCl₂ (1.5–2.0 equiv) to drive the reaction to completion.
  • Employ scavengers (e.g., molecular sieves) to absorb residual water .
  • Scale-up trials should prioritize batch-wise addition of reagents to control exothermicity .

Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with varying ligands (e.g., XPhos, SPhos) in Suzuki-Miyaura couplings.
  • Monitor reaction kinetics via in situ IR spectroscopy to track acyl chloride consumption .
    • Data Interpretation : Compare turnover frequencies (TOF) and selectivity ratios under different conditions to identify optimal catalytic systems.

Safety and Regulatory Compliance

Q. What waste disposal protocols are required for acyl chloride byproducts?

  • Guidelines : Neutralize waste with 10% sodium bicarbonate solution in a fume hood before disposal. Collect aqueous waste in designated containers for hazardous organic residues .
  • Documentation : Maintain records per EPA 40 CFR Part 262 for traceability during audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.